An In-depth Technical Guide to 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane is a versatile bifunctional molecule of significant interest in modern organic synthesis. Its unique structure, incorporating a reactive bromomethyl group and a stable 1,3-dioxane ring, renders it a valuable building block for the construction of complex molecular architectures. The 1,3-dioxane moiety often serves as a protected form of a 1,3-diol or a carbonyl group, while the bromomethyl group provides a reactive handle for a variety of nucleophilic substitution reactions. This combination of a stable protecting group and a reactive functional group in a single molecule makes it a strategic component in multistep syntheses, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane, offering insights for its effective utilization in research and development.
Chemical Structure and Conformation
The chemical structure of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane is defined by a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, a gem-dimethyl group at position 2, and a bromomethyl substituent at position 5. The systematic IUPAC name for this compound is 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.
The 1,3-dioxane ring typically adopts a stable chair conformation, which minimizes steric strain. The substituents on the ring can occupy either axial or equatorial positions. The conformational preference of the bromomethyl group at the C5 position is a key determinant of the molecule's overall shape and reactivity. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.
Caption: 2D Chemical Structure of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |
| Molecular Weight | 209.08 g/mol | [1][2] |
| CAS Number | 111934-94-2 | [1][2] |
| Appearance | Colorless to pale yellow liquid/solid | [3] |
| Purity | Typically ≥95% | [1] |
| SMILES | BrCC1COC(C)(C)OC1 | [1] |
| Solubility | Soluble in organic solvents. | [3] |
Note: Properties such as boiling point, melting point, and density for this specific compound are not widely reported. However, for the related isomer, 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane (CAS 97845-58-4), the density is reported as 1.336 g/mL at 25 °C and the refractive index as n20/D 1.482. These values may serve as a rough estimate.
Synthesis and Purification
The synthesis of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane typically involves the acetalization of a suitably substituted 1,3-propanediol with acetone. A plausible and efficient synthetic route starts from 2-(bromomethyl)-2-methyl-1,3-propanediol.
Experimental Protocol: Synthesis from 2-(Bromomethyl)-2-methyl-1,3-propanediol
This protocol is based on the general principles of 1,3-dioxane formation. The expertise of a senior application scientist suggests that an acid catalyst is crucial for the reaction to proceed efficiently by protonating the acetone carbonyl, making it more electrophilic. The removal of water is also critical to drive the equilibrium towards the product.
Materials:
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2-(Bromomethyl)-2-methyl-1,3-propanediol
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Anhydrous acetone
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p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
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Anhydrous sodium sulfate or magnesium sulfate
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Dichloromethane (DCM) or other suitable solvent
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Saturated sodium bicarbonate solution
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Brine
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-(bromomethyl)-2-methyl-1,3-propanediol (1 equivalent) in a suitable solvent like dichloromethane or an excess of acetone.
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02-0.05 equivalents).
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Reaction: Reflux the mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting diol. The water generated during the reaction will be collected in the Dean-Stark trap.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.
Caption: Experimental workflow for the synthesis of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane.
Spectral Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The chemical shifts are influenced by the electron-withdrawing bromine atom and the oxygen atoms in the dioxane ring.
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gem-Dimethyl Protons: A singlet corresponding to the six protons of the two methyl groups at the C2 position.
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Dioxane Ring Protons: The protons on the C4 and C6 carbons of the dioxane ring will likely appear as multiplets due to coupling with each other and with the proton at the C5 position.
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C5 Proton: A multiplet for the single proton at the C5 position.
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Bromomethyl Protons: A doublet for the two protons of the bromomethyl group, coupled to the proton at the C5 position.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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gem-Dimethyl Carbons: A signal for the two equivalent methyl carbons at C2.
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Quaternary Carbon (C2): A signal for the quaternary carbon at the C2 position.
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Dioxane Ring Carbons (C4 and C6): Signals for the methylene carbons of the dioxane ring.
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C5 Carbon: A signal for the methine carbon at the C5 position.
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Bromomethyl Carbon: A signal for the carbon of the bromomethyl group, shifted downfield due to the effect of the bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.
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C-O Stretching: Strong C-O stretching bands, characteristic of the ether linkages in the dioxane ring, are expected in the fingerprint region, typically around 1100-1200 cm⁻¹.
-
C-Br Stretching: A band corresponding to the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum (around 500-600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (209.08 g/mol ). Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
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Fragmentation: Common fragmentation pathways may include the loss of a bromine atom, loss of a methyl group, and cleavage of the dioxane ring.
Reactivity and Applications in Drug Development
The synthetic utility of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane stems from the reactivity of its bromomethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of the 2,2-dimethyl-1,3-dioxane-5-yl)methyl moiety into various molecular scaffolds.
Nucleophilic Substitution Reactions
The primary application of this compound is in SN2 reactions where a nucleophile displaces the bromide ion. This provides a straightforward method for forming new carbon-heteroatom or carbon-carbon bonds.
Reaction with Amines and Thiols: The reaction with primary or secondary amines yields the corresponding N-substituted products, which are valuable intermediates in the synthesis of biologically active compounds. Similarly, reaction with thiols or thiolates leads to the formation of thioethers. The pyrimidine thioether scaffold, for example, is found in compounds with potential antidepressant and anxiolytic activities[4].
Caption: General scheme for the reaction of 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane with a nucleophile.
Role as a Protected Building Block
In the context of drug development, the 1,3-dioxane group can serve as a protecting group for a 1,3-diol or a carbonyl functionality. This is particularly useful in complex, multi-step syntheses where the reactivity of these functional groups needs to be masked while other transformations are carried out on the molecule. The dioxane can be readily removed under acidic conditions to reveal the original functional group.
Potential Applications in Medicinal Chemistry
While specific examples of drugs synthesized directly from 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane are not prevalent in publicly accessible literature, its structural motifs are found in various biologically active molecules. For instance, dioxane-based structures have been investigated as antiviral agents[5][6]. The ability to introduce a protected diol or carbonyl functionality via the bromomethyl group makes it a valuable tool for creating libraries of compounds for screening against various biological targets. Heterocyclic compounds containing five- and six-membered rings are common scaffolds in the design of new anticancer agents[7][8].
Safety and Handling
As a brominated organic compound, 5-(bromomethyl)-2,2-dimethyl-1,3-dioxane should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests the following hazards and handling recommendations.
Potential Hazards:
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Harmful if swallowed: Similar brominated compounds are classified as acutely toxic via the oral route[9].
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Skin and Eye Irritant: Contact with skin and eyes may cause irritation[9].
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Respiratory Irritant: Inhalation of vapors or dust may cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with plenty of water.
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Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(Bromomethyl)-2,2-dimethyl-1,3-dioxane is a valuable and versatile building block in organic synthesis. Its bifunctional nature, combining a stable protecting group with a reactive electrophilic center, allows for its strategic incorporation into a wide range of molecules. This makes it a particularly useful tool for researchers and scientists in the field of drug development and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe application in the laboratory. Further research into the specific applications of this compound is likely to uncover new and innovative synthetic methodologies and lead to the discovery of novel biologically active compounds.
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